1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene
Overview
Description
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H22 It is a hydrogenated derivative of benzo[e]pyrene, characterized by the addition of hydrogen atoms to the aromatic rings, resulting in a decahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene typically involves the hydrogenation of benzo[e]pyrene. The process can be carried out using catalytic hydrogenation, where benzo[e]pyrene is exposed to hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
Benzo[e]pyrene+5H2Pd/Cthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: Hydrogen gas in the presence of a catalyst like Pd/C.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of hydrogenated PAHs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene involves its interaction with cellular components, leading to various biological effects. The compound can bind to DNA, proteins, and enzymes, potentially causing changes in gene expression, protein function, and cellular signaling pathways. These interactions can result in anti-cancer, anti-inflammatory, or other therapeutic effects, depending on the specific molecular targets and pathways involved.
Comparison with Similar Compounds
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene can be compared with other hydrogenated PAHs, such as:
- 1,2,3,4,5,6,7,8-Octahydrobenzo[e]pyrene
- 1,2,3,4,5,6,7,8,9,10-Decahydrobenzo[a]pyrene
- 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrobenzo[e]pyrene
These compounds share similar structural features but differ in the degree of hydrogenation and the position of hydrogen atoms. The unique structure of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,2,3,6,7,8,9,10,11,12-decahydrobenzo[e]pyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKFJXJXBCJCHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCC4=C3C5=C(CCCC5=C2C1)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238988 | |
Record name | Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92387-50-3 | |
Record name | Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092387503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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